2,2-Diphenyl-1-(piperazin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

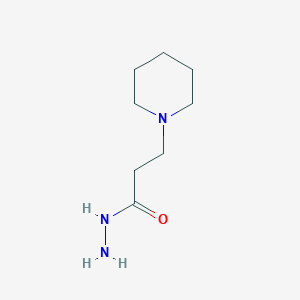

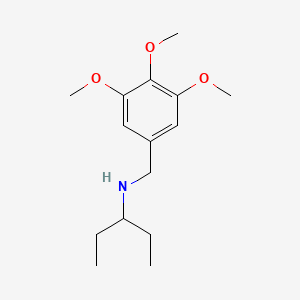

“2,2-Diphenyl-1-(piperazin-1-yl)ethanone” is a chemical compound that belongs to the family of piperazines. It is also known as Diphenylpiperazine (DPP). The molecular formula of this compound is C18H20N2O and its molecular weight is 280.36 .

Molecular Structure Analysis

The molecular structure of “2,2-Diphenyl-1-(piperazin-1-yl)ethanone” can be represented by the SMILES notation:C1CN(CCN1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 .

Applications De Recherche Scientifique

Synthesis of Piperazine Derivatives

Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. The compound 2,2-Diphenyl-1-(piperazin-1-yl)ethanone can be used as a precursor in the synthesis of various piperazine derivatives. These derivatives have been employed in drugs such as trimetazidine and aripiprazole, indicating the compound’s significance in medicinal chemistry .

Antiviral Agents

The piperazine moiety is integral in the structure of many antiviral agents. By incorporating 2,2-Diphenyl-1-(piperazin-1-yl)ethanone into the synthesis process, researchers can develop new antiviral compounds that may show efficacy against a range of viruses, including influenza and Coxsackie B4 virus .

Anticancer Research

In cancer research, piperazine derivatives have shown promise due to their ability to interfere with cancer cell proliferation2,2-Diphenyl-1-(piperazin-1-yl)ethanone could be used to synthesize compounds that increase the phosphorylation of H2AX in cancer cells, a marker of DNA damage and an indicator of potential anticancer activity .

Neuropharmacology

Piperazine derivatives are also significant in neuropharmacology. They interact with receptors such as 5-HT2A and D2, which are important in the treatment of neurological disorders2,2-Diphenyl-1-(piperazin-1-yl)ethanone could be explored for its potential effects on these receptors, contributing to the development of new neuropharmaceuticals .

Development of Chiral Piperazines

Chiral piperazines are important in the synthesis of pharmaceuticals due to their enantiomeric purity, which can lead to fewer side effects and better drug efficacy2,2-Diphenyl-1-(piperazin-1-yl)ethanone can be utilized in the synthesis of chiral piperazines, which are valuable in creating more targeted and effective medications .

Solid-Phase Synthesis

The compound can be used in solid-phase synthesis methods, which are efficient for creating libraries of compounds for high-throughput screening. This application is particularly useful in drug discovery, where a large number of derivatives need to be synthesized and tested for biological activity .

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes in the body .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways .

Pharmacokinetics

The compound is a white to yellow powder or crystals , suggesting that it may have good solubility in polar solvents, which could impact its bioavailability.

Result of Action

Compounds with similar structures have been known to exhibit various biological activities .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2,2-Diphenyl-1-(piperazin-1-yl)ethanone. For instance, the compound is stored in a refrigerator, suggesting that it may be sensitive to temperature .

Propriétés

IUPAC Name |

2,2-diphenyl-1-piperazin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c21-18(20-13-11-19-12-14-20)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQIPBVPYORMPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Diphenyl-1-(piperazin-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone](/img/structure/B1269642.png)

![3,5-bis[(4-fluorophenyl)methylene]-1-methyltetrahydro-4(1H)-pyridinone](/img/structure/B1269643.png)

![6-(4-Bromophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B1269644.png)

![7-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269654.png)